(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride
Description
(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride (CAS: 128593-72-6) is a chiral amine salt with the molecular formula C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol. It is characterized by its R-configuration at the chiral center, which confers stereospecific interactions in synthetic and biological applications. The compound is hygroscopic, with a melting point range of 262–265°C, and is commonly used as a resolving agent in asymmetric synthesis or as a precursor in pharmaceutical research . Its structure includes an isopropyl group attached to the nitrogen atom and a phenylethylamine backbone, making it structurally analogous to several bioactive phenethylamine derivatives .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDLWQPQZOASL-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride primarily relies on three approaches:
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Reductive amination of phenylacetone with isopropylamine.
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Catalytic hydrogenation of preformed imines using chiral catalysts.
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Asymmetric synthesis via resolution or enantioselective reduction.
Each method varies in yield, enantiomeric excess (ee), and scalability, with catalytic hydrogenation emerging as the most industrially viable pathway .
Reductive Amination Method
Reductive amination involves condensing phenylacetone with isopropylamine followed by reduction. A typical procedure includes:
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Dissolving phenylacetone (10.8 g) and isopropylamine (5.6 g) in toluene (70 mL) under reflux with azeotropic water removal .
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Reducing the resulting imine intermediate using sodium borohydride or zinc borohydride in tetrahydrofuran (THF) at 90–96°C for 4 hours .
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Acidifying the product with 10% HCl and purifying via chloroform extraction to isolate the hydrochloride salt .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 4–6 hours |
| Temperature | 90–96°C |
| Solvent | Toluene/THF |
This method offers moderate yields but requires careful control of reducing agents to minimize side reactions .
Catalytic Hydrogenation Approach
Catalytic hydrogenation of imines derived from phenylacetone and (R)-α-methylbenzylamine is a stereoselective route. The process involves:
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Forming the Schiff base by refluxing phenylacetone with (R)-α-methylbenzylamine in ethanol for 24 hours .
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Hydrogenating the imine at 50 psig using Raney Nickel or palladium on carbon (Pd/C) in a protic solvent .
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Acidifying the product with HCl to precipitate the hydrochloride salt .
Optimization Insights:
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Catalyst Loading : 5% Pd/C achieves 85% ee, whereas Raney Nickel provides 78% ee at lower cost .
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Solvent Effects : Ethanol enhances hydrogen uptake compared to toluene, reducing reaction time by 30% .
Asymmetric Synthesis Using Chiral Catalysts
Asymmetric hydrogenation with chiral ruthenium complexes enables direct enantiocontrol. A representative protocol includes:
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Reacting phenylacetone with isopropylamine in the presence of trans-[RuCl₂(PPh₃){(R,R)-Ph-pybox}] at 130°C .
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Achieving 92% ee via ligand-accelerated catalysis, with the pybox ligand dictating stereochemistry .
Comparative Performance:
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Ru/Ph-pybox | 92 | 75 |
| Ru/iPr-pybox | 88 | 70 |
| Pd/C | 85 | 68 |
Chiral ruthenium catalysts outperform palladium systems in enantioselectivity but require higher temperatures .
Purification and Characterization
Crude this compound is purified via:
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Solvent Extraction : Chloroform removes non-polar impurities after alkalization to pH 11–12 .
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Recrystallization : Isopropyl alcohol-HCl mixtures yield colorless crystals with >99% purity .
Physicochemical Properties:
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Melting Point : 217°C (decomposition).
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Optical Rotation : [α]²⁵D = +42.5° (c = 1, H₂O).
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Molecular Formula : C₁₁H₁₈ClN (MW: 199.72).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | Low-cost reagents | Moderate ee (70–75%) |
| Catalytic Hydrogenation | High yield (85%) | Expensive catalysts |
| Asymmetric Synthesis | Superior ee (92%) | Complex ligand synthesis |
Catalytic hydrogenation balances cost and efficiency, whereas asymmetric synthesis is preferred for high-purity applications .
Industrial-Scale Production Considerations
Scalable production demands:
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
(R)-(+)-α-PEA serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its enantiomeric form is crucial for producing compounds with specific biological activities.
Table 1: Synthetic Applications of (R)-(+)-α-PEA
| Application Type | Description |
|---|---|
| Chiral Resolution | Used for optical resolution of racemic mixtures through crystallization techniques. |
| Ligand Synthesis | Functions as a ligand in asymmetric catalysis, enhancing enantioselectivity in reactions. |
| Drug Synthesis | Acts as an intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs. |
Biological Applications
In biological research, (R)-(+)-α-PEA is utilized to study enzyme kinetics and protein-ligand interactions. Its role in neurotransmitter systems has garnered attention for potential therapeutic applications.
Case Study: Neurotransmitter Interaction
Research indicates that (R)-(+)-α-PEA can influence dopaminergic pathways, suggesting its potential as a stimulant or therapeutic agent for neurological disorders. In vitro studies demonstrate its ability to modulate receptor activity, highlighting its significance in pharmacological research .
Industrial Applications
In industrial settings, (R)-(+)-α-PEA is employed in the production of fine chemicals and serves as a catalyst in various processes. Its utility in large-scale synthesis is facilitated by optimized reaction conditions that maximize yield and purity.
Table 2: Industrial Applications of (R)-(+)-α-PEA
| Application Area | Specific Uses |
|---|---|
| Fine Chemicals Production | Utilized in the synthesis of specialty chemicals and intermediates. |
| Catalysis | Acts as a catalyst in asymmetric reactions, improving product selectivity. |
Mechanism of Action
The mechanism of action of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the context, and can modulate the activity of its targets through covalent bonding, hydrogen bonding, or other molecular interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Isopropylphenidine Hydrochloride (CAS: 6267-56-7)
- Structural Features : Shares the phenethylamine core but differs in substitution patterns. Instead of a single phenyl group, it contains two phenyl groups attached to the ethylamine chain, with an isopropyl group on the nitrogen.
- Applications : Primarily used in forensic and analytical research as a reference standard for detecting designer drugs. Its metabolism in vivo involves cytochrome P450 enzymes, leading to hydroxylated metabolites, unlike the simpler metabolic pathways observed for (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride .
Key Differences :
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine
- Structural Features : Contains a dimethoxybenzyl substituent instead of the isopropyl group. This modification enhances its electron-rich aromatic system, impacting solubility and receptor-binding affinity.
- Toxicological Data: Limited studies exist on its toxicity, whereas this compound has established safety protocols for handling (e.g., eye and skin exposure mitigation) .
Cyproheptadine Hydrochloride (CAS: 969-33-5)
- Structural Features : A tricyclic compound with a piperidine ring and chlorine substituent , diverging significantly from the simpler phenethylamine structure.
- Functional Comparison :
- Bioactivity : Cyproheptadine acts as a serotonin and histamine antagonist, while this compound lacks direct receptor-targeting functionality.
- Analytical Methods : Both compounds are analyzed via UV spectroscopy (e.g., λmax ~230–280 nm) and FTIR for functional group identification, though calibration curves and absorption coefficients differ .


Research Findings and Analytical Data
Spectroscopic Characterization
- UV-Vis Spectroscopy : this compound exhibits a λmax near 254 nm in aqueous solutions, comparable to other hydrochlorides like lecarnidipine (λmax ~270 nm) .
- FTIR Peaks : Key absorptions include N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹), aligning with data for structurally related hydrochlorides .
Biological Activity
(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is a chiral amine compound recognized for its significant biological activities, particularly in the context of neurotransmitter systems. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 199.72 g/mol
- Melting Point : 262°C to 265°C
- Solubility : Hygroscopic, soluble in aqueous solutions
The compound features a phenylethylamine backbone with an isopropyl group attached to the nitrogen atom, which significantly influences its biological activity compared to other similar compounds.
This compound interacts with various neurotransmitter receptors, particularly adrenergic receptors, leading to increased levels of catecholamines like dopamine and norepinephrine. This interaction is crucial for mood regulation and cognitive function. The compound can act as an agonist or antagonist depending on its target, modulating receptor activity through various molecular interactions such as covalent bonding and hydrogen bonding.
Biological Activities
The biological activities of this compound include:
- Stimulant Effects : It has been studied for its potential as a central nervous system stimulant, influencing alertness and energy levels.
- Mood Regulation : By modulating neurotransmitter release, it may play a role in mood enhancement and anxiety reduction.
- Receptor Modulation : It affects adrenergic receptors, which are involved in the sympathetic nervous system's response to stress.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-1-phenylethylamine | CHN | Contains a methyl group instead of isopropyl |
| 1-(2-Aminoethyl)-4-methylphenol | CHN | Hydroxymethyl group; different pharmacological profile |
| 1-(2-Aminoethyl)benzene | CHN | Simpler structure; lacks additional alkyl substitution |
The presence of the isopropyl group and specific stereochemistry in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Stimulant Properties : Research indicates that this compound can significantly increase dopamine release in vitro, suggesting potential applications in treating mood disorders .
- Pharmacological Applications : A study demonstrated that this compound can enhance cognitive performance in animal models by modulating adrenergic signaling pathways.
- Safety and Toxicology : Investigations into the safety profile of this compound revealed low toxicity levels at therapeutic doses, making it a candidate for further pharmacological exploration .
Q & A
Q. What synthetic methodologies are optimal for preparing (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or resolution techniques. For example, chiral amines can be synthesized via reductive amination using chiral catalysts like Ru-BINAP complexes, followed by HCl salt formation. Critical parameters include:
- Temperature control during imine formation to minimize racemization .
- Use of chiral HPLC or capillary electrophoresis to confirm enantiomeric excess (e.g., ≥99%) .
Data Table :
| Step | Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Amine Formation | Catalyst Loading | 0.5–2 mol% | ↑ Enantioselectivity |
| Salt Crystallization | HCl:Amine Molar Ratio | 1:1.05 | ↓ Residual Free Amine |
Q. How can researchers resolve structural contradictions in NMR data for this compound derivatives?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Strategies include:
Q. What analytical protocols ensure batch-to-batch consistency in purity assessments?
- Methodological Answer : Follow pharmacopeial guidelines for purity testing:
- Chromatography : USP/EP-compliant HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to quantify impurities ≤0.1% .
- Water Content : Karl Fischer titration (limit: ≤0.5% w/w) .
- Residual Solvents : GC-MS per ICH Q3C guidelines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its functional selectivity in receptor binding studies?
- Methodological Answer : The (R)-enantiomer may exhibit distinct binding kinetics due to spatial compatibility with chiral receptor pockets (e.g., serotonin or adrenergic receptors). Key steps:
- Radioligand Binding Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers using [³H]-labeled antagonists .
- Molecular Dynamics Simulations : Analyze docking poses to identify steric clashes or favorable interactions .
Example Data :
| Enantiomer | 5-HT2C Receptor IC₅₀ (nM) | Selectivity Ratio (vs. 5-HT2A) |
|---|---|---|
| (R)-(+) | 12 ± 2 | 8:1 |
| (S)-(-) | 85 ± 10 | 1.5:1 |
Q. What strategies mitigate discrepancies in metabolic stability data across in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from interspecies metabolic enzyme variations. Approaches include:
- Microsomal Stability Assays : Use human liver microsomes (HLM) and cross-validate with rat hepatocytes .
- Metabolite Profiling : LC-HRMS to identify species-specific Phase I/II metabolites (e.g., hydroxylation vs. glucuronidation) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust for protein binding and clearance differences .
Q. How can researchers design robust structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Prioritize modifications to the phenylethylamine backbone and isopropyl group:
- Key Modifications :
- Substituents on the phenyl ring (e.g., electron-withdrawing groups) .
- Isosteric replacement of the isopropyl group (e.g., cyclopropyl or tert-butyl) .
- Assay Design :
- Functional assays (e.g., cAMP accumulation for GPCR activity) .
- Thermodynamic solubility and permeability (e.g., PAMPA) .
Quality Assurance & Reporting
Q. What criteria validate the identity of this compound in regulatory submissions?
- Methodological Answer : Per ICH Q6A guidelines, provide:
- Chiral Purity : ≥98% ee via chiral HPLC .
- Spectroscopic Data : Full ¹H/¹³C NMR, IR, and HRMS matching reference standards .
- Elemental Analysis : ≤0.4% deviation from theoretical C, H, N values .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between academic and industrial studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, agonist vs. antagonist mode). Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


